

Unveiling 4-Octyl Itaconate-13C5-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Octyl itaconate-13C5-1

Cat. No.: B12380344

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **4-Octyl itaconate-13C5-1**, including its supplier, availability, and technical applications. This document details the mechanism of action, key signaling pathways, and experimental protocols, presenting quantitative data in accessible formats and visualizing complex biological processes.

Supplier and Availability

4-Octyl itaconate-13C5-1 is a stable isotope-labeled version of 4-Octyl itaconate, a cell-permeable derivative of the endogenous metabolite itaconate. It is primarily used as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

The primary supplier identified for **4-Octyl itaconate-13C5-1** is MedChemExpress (MCE).

Supplier	Product Name	Catalog Number	Availability
MedChemExpress	4-Octyl itaconate-13C5-1	HY-112675S	In Stock (for research use only) ^{[1][2]}

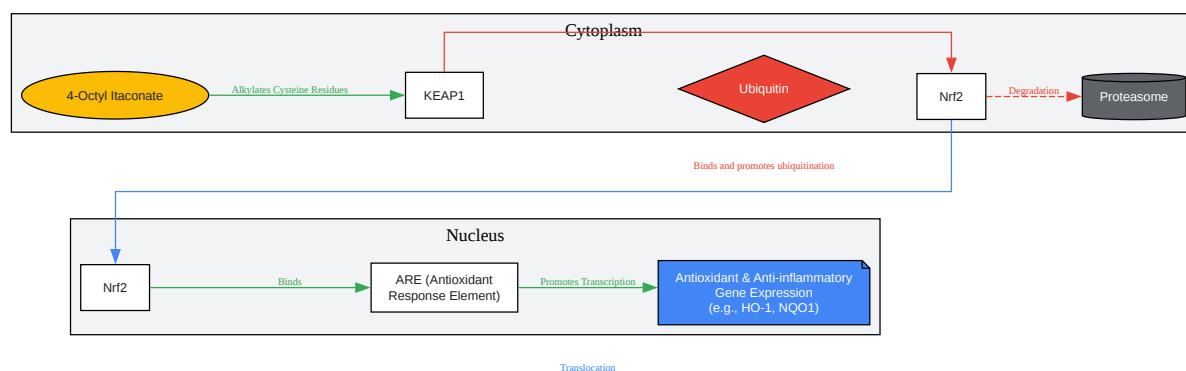
The non-labeled compound, 4-Octyl itaconate, is more widely available from a range of suppliers, which can be valuable sources for general technical data and for comparative studies.

Mechanism of Action and Key Signaling Pathways

4-Octyl itaconate exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[3][4][5] The key mechanism involves the direct alkylation of cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[3][4][5] This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

Keap1-Nrf2 Signaling Pathway

The activation of the Nrf2 pathway by 4-Octyl itaconate leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to combat oxidative stress.[6]

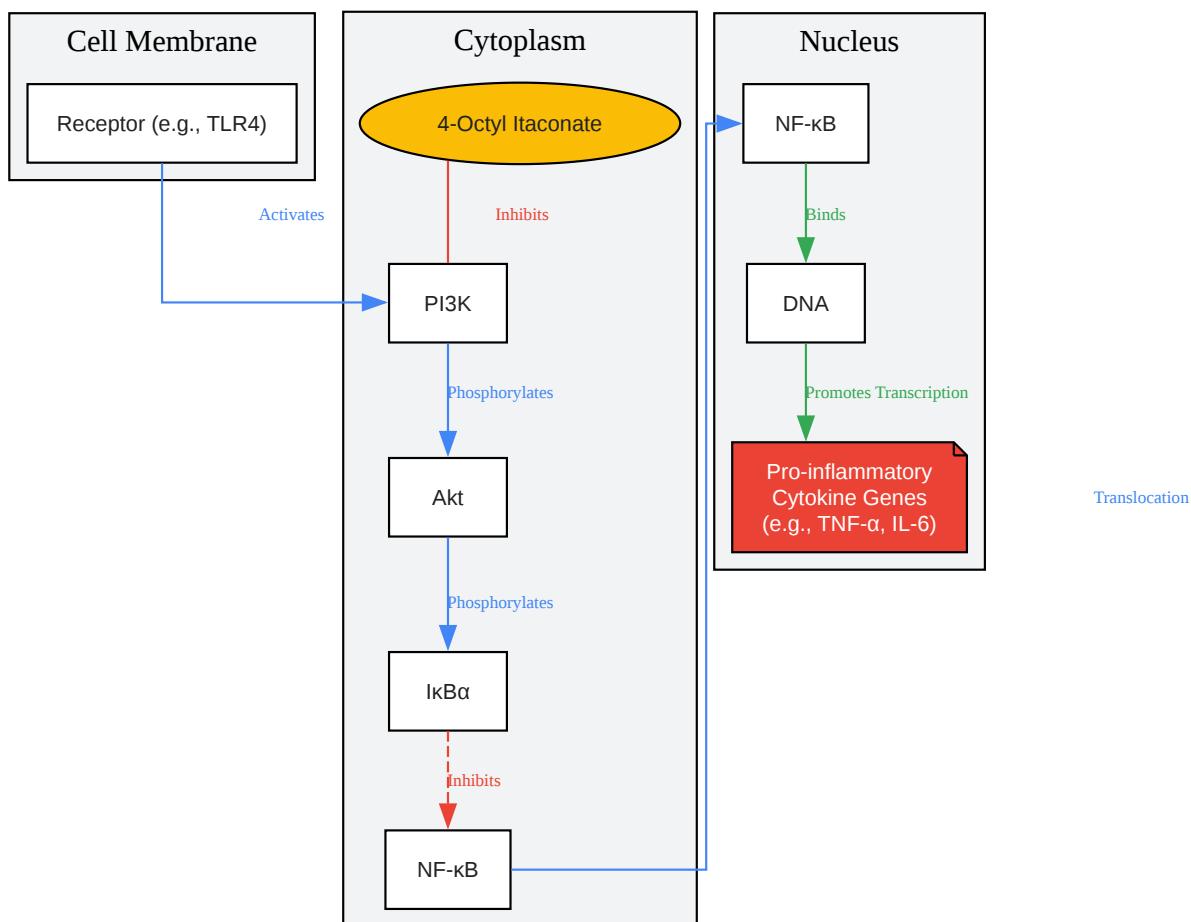


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Caption: 4-Octyl Itaconate activates the Keap1-Nrf2 signaling pathway.

PI3K/Akt/NF-κB Signaling Pathway

4-Octyl itaconate has also been shown to modulate the PI3K/Akt/NF-κB signaling pathway, a key regulator of inflammation. By suppressing this pathway, 4-Octyl itaconate can reduce the production of pro-inflammatory cytokines.



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Caption: 4-Octyl Itaconate inhibits the PI3K/Akt/NF-κB signaling pathway.

Quantitative Data

The immunomodulatory effects of 4-Octyl itaconate have been quantified in various studies. The following tables summarize key findings on its impact on cytokine production and Nrf2 target gene expression.

Inhibition of Pro-inflammatory Cytokine Production

Studies have demonstrated that 4-Octyl itaconate can significantly reduce the production of pro-inflammatory cytokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Cell Type	Stimulant	4-Octyl Itaconate (μ M)	Cytokine	Inhibition (%)	Reference
Bone Marrow- Derived Macrophages (BMDCs)	R837 + ATP	320 (IC50)	IL-1 β	50	[7]
RAW264.7 Macrophages	LPS	62.5	TNF- α	Significant	[8]
RAW264.7 Macrophages	LPS	125	TNF- α	Significant	[8]
RAW264.7 Macrophages	LPS	62.5	IL-6	Significant	[8]
RAW264.7 Macrophages	LPS	125	IL-6	Significant	[8]
Bone Marrow- Derived Macrophages (BMDCs)	Pam3CSK4	200	Prostaglandin s	Significant	[9]

Activation of Nrf2 Target Genes

The activation of Nrf2 by 4-Octyl itaconate leads to the increased expression of antioxidant and cytoprotective genes.

Cell Type	4-Octyl Itaconate (µM)	Gene	Fold Induction (mRNA)	Reference
SH-SY5Y Neuronal Cells	5-50	HO1	Dose-dependent increase	[6]
SH-SY5Y Neuronal Cells	5-50	NQO1	Dose-dependent increase	[6]
SH-SY5Y Neuronal Cells	5-50	GCLC	Dose-dependent increase	[6]
RAW264.7 Macrophages	62.5	Nrf2	Increased nuclear translocation	[8]
RAW264.7 Macrophages	125	HO-1	Increased expression	[8]
RAW264.7 Macrophages	125	NQO1	Increased expression	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-Octyl itaconate.

In Vitro Nrf2 Activation Assay in Macrophages

This protocol describes how to assess the activation of the Nrf2 pathway in RAW264.7 macrophages treated with 4-Octyl itaconate.

Materials:

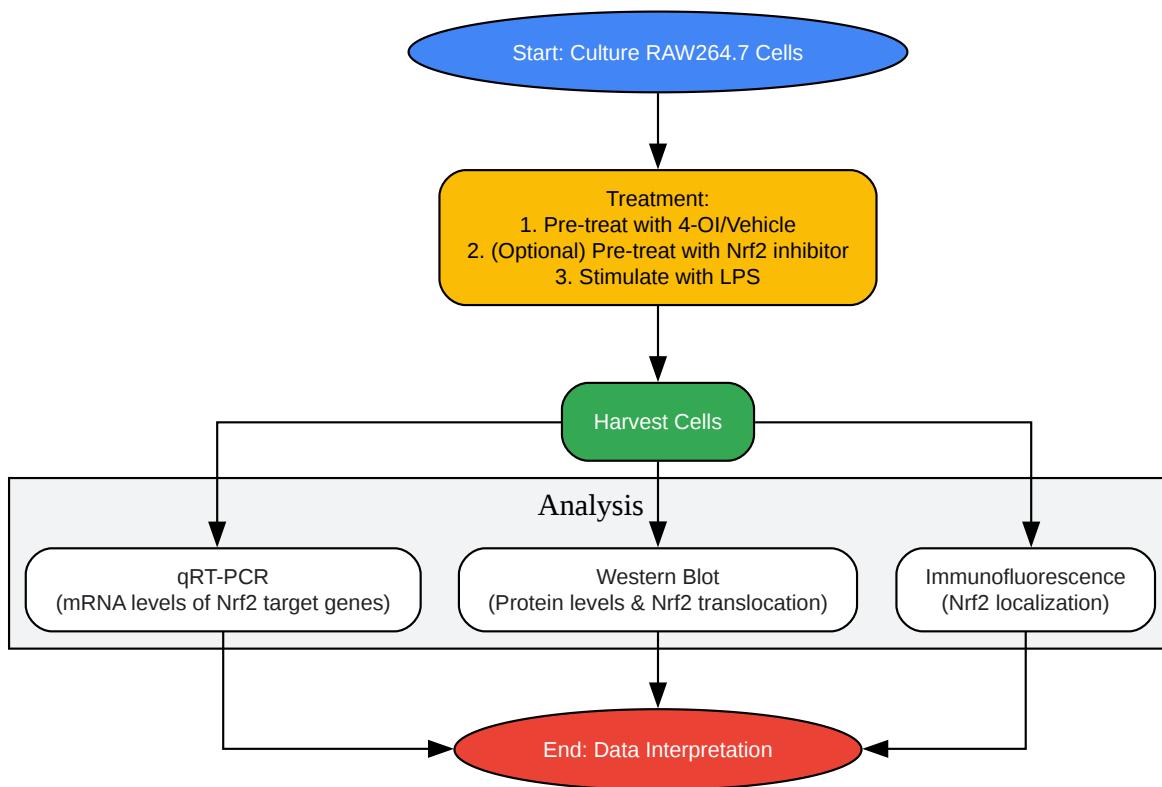
- RAW264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- 4-Octyl itaconate (4-OI)
- Nrf2 inhibitor (e.g., ML385)
- Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Seed cells in appropriate culture plates and allow them to adhere overnight.
 - Pre-treat cells with 4-OI (e.g., 62.5 µM or 125 µM) or a vehicle control (DMSO) for 30 minutes.
 - For inhibitor studies, pre-treat with an Nrf2 inhibitor (e.g., 5 µM ML385) for 1 hour before adding 4-OI.
 - Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 6-24 hours).^[8]
- Analysis:
 - qRT-PCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of Nrf2 target genes (e.g., Nrf2, Ho-1, Nqo1).
 - Western Blot: Lyse cells and perform Western blot analysis to determine the protein levels of Nrf2, HO-1, and NQO1. To assess Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions before Western blotting.

- Immunofluorescence: Fix and permeabilize cells, then stain with an anti-Nrf2 antibody to visualize its subcellular localization.



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Caption: Experimental workflow for the in vitro Nrf2 activation assay.

Quantification of 4-Octyl Itaconate in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of 4-Octyl itaconate in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **4-Octyl itaconate-13C5-1** would be used as the internal standard.

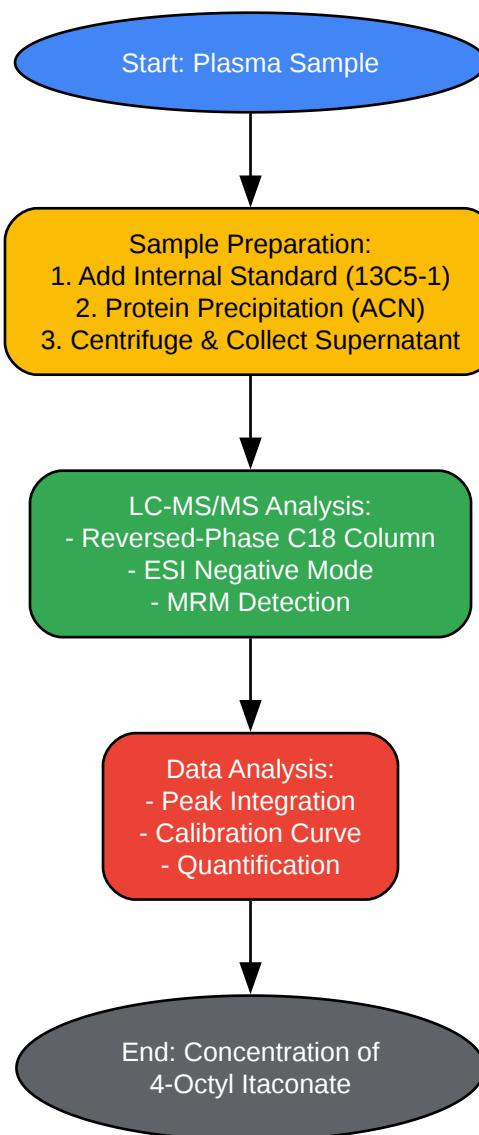
Materials:

- Plasma samples
- 4-Octyl itaconate analytical standard
- **4-Octyl itaconate-13C5-1** (internal standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid (FA)
- Water (LC-MS grade)
- Protein precipitation plates or tubes
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - To 50 µL of plasma, add 200 µL of cold ACN containing the internal standard (**4-Octyl itaconate-13C5-1**).
 - Vortex mix for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. A similar protocol has been described for itaconic acid.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.

- Mobile Phase A: Water with 0.1% FA
- Mobile Phase B: ACN with 0.1% FA
- Gradient: A suitable gradient from low to high organic phase to elute 4-Octyl itaconate.
- Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
- Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
 - MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for both 4-Octyl itaconate and **4-Octyl itaconate-13C5-1**. This involves selecting the precursor ion and a specific product ion for each compound.
- Data Analysis:
 - Quantify the concentration of 4-Octyl itaconate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard. A sensitive HPLC-MS/MS assay has been established for itaconate and its derivatives, with a lower limit of quantification for 4-octyl-itaconate of 100 fmol on column.[\[10\]](#)



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Caption: Workflow for the quantification of 4-Octyl Itaconate by LC-MS/MS.

This technical guide provides a foundational understanding of **4-Octyl itaconate-13C5-1** for research and development purposes. For specific applications, further optimization of the provided protocols may be necessary.

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